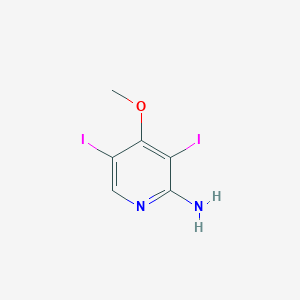

![molecular formula C9H9ClN2O3S B1435503 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803612-26-1](/img/structure/B1435503.png)

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide

Overview

Description

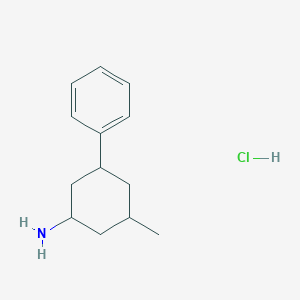

“1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the molecular formula C9H9ClN2O3S . It has a molecular weight of 260.70 . This compound is offered by some chemical suppliers for research use .

Molecular Structure Analysis

The molecular structure of “1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” consists of a chloro-nitrophenyl group linked to a dimethylformamide group via a sulfanyl (thiol) bridge .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” are not well-documented. It has a molecular weight of 260.70 and a molecular formula of C9H9ClN2O3S .

Scientific Research Applications

Electrochemical Properties

Research on compounds with similar structures to 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide demonstrates their interesting electrochemical properties. For instance, studies on the electrochemical reduction of p-nitrophenyl methyl sulfone showed that electrogenerated radical anions of these compounds, due to their electron-withdrawing nitro and cyano substituents, undergo unexpected reactions rather than classic carbon-sulfur bond cleavage (Pilard et al., 2001).

Polarographic Behavior

Polarographic analysis of compounds like 5-nitrophenyl-2-furfurals and their derivatives in dimethylformamide has been conducted. These studies have provided insights into the reduction processes of the nitro group in these compounds, with half-wave potentials being considerably more negative than those of similar nitrobenzaldehydes (Stradyn' et al., 1969).

Synthesis and Electrochromic Properties

N-Nitrophenylchitosan derivatives, synthesized from reactions involving dimethylformamide, exhibited notable changes in color upon electroreduction. These derivatives highlight the potential for creating materials with electrochromic properties (Ohnishi et al., 1990).

Structural Investigations

Studies have been conducted on similar compounds, such as S,S-dimethyl-N-(m-nitrophenyl)sulphimide, focusing on their crystal structures. Such research helps in understanding the solid-state conformations and chemical properties of these compounds (Cameron et al., 1981).

Complex Formation in Solvents

Research on the formation of chloro complexes of various metals in dimethyl sulphoxide and N,N-dimethylformamide provides insights into the coordination structures and complexation processes in these solvents (Suzuki et al., 1990).

Synthesis of Antimicrobial Agents

Compounds synthesized using N,N-dimethylformamide have been studied for their antimicrobial properties. For example, thiazolidin-4-ones, synthesized through a one-pot, three-component process, showed broad spectrum activity against various bacterial and fungal strains (Pansare et al., 2014).

Cyclization Reactions

The sulfonyl group-containing heterocyclic compound 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone was prepared from a similar sulfide compound, demonstrating the potential for novel cyclization reactions and the synthesis of new heterocyclic compounds (Fan et al., 1998).

properties

IUPAC Name |

S-(2-chloro-5-nitrophenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3S/c1-11(2)9(13)16-8-5-6(12(14)15)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHAQCTZCITUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)

![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)

![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)